Cas no 2171860-91-4 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acid)

4-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acid is a specialized Fmoc-protected thiomorpholine derivative used in peptide synthesis and medicinal chemistry. The Fmoc group provides selective deprotection under mild basic conditions, facilitating solid-phase peptide assembly. The thiomorpholine scaffold enhances conformational rigidity and bioavailability, while the carboxylic acid moiety allows for further functionalization. This compound is particularly valuable for introducing sulfur-containing heterocycles into peptide backbones, improving stability and pharmacokinetic properties. Its high purity and compatibility with standard coupling reagents make it a reliable building block for researchers developing peptidomimetics or bioactive compounds. The product is typically handled under inert conditions to preserve reactivity.
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acid structure
2171860-91-4 structure
商品名:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acid
CAS番号:2171860-91-4
MF:C23H24N2O5S
メガワット:440.512064933777
CID:5867100
PubChem ID:165807285

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acid
    • 2171860-91-4
    • EN300-1534153
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]thiomorpholine-2-carboxylic acid
    • インチ: 1S/C23H24N2O5S/c26-21(25-11-12-31-20(13-25)22(27)28)9-10-24-23(29)30-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,24,29)(H,27,28)
    • InChIKey: DZLMGSNAUITCCB-UHFFFAOYSA-N
    • ほほえんだ: S1CCN(C(CCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1C(=O)O

計算された属性

  • せいみつぶんしりょう: 440.14059304g/mol
  • どういたいしつりょう: 440.14059304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 652
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 121Ų

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1534153-1.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]thiomorpholine-2-carboxylic acid
2171860-91-4
1g
$3368.0 2023-06-05
Enamine
EN300-1534153-100mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]thiomorpholine-2-carboxylic acid
2171860-91-4
100mg
$741.0 2023-09-26
Enamine
EN300-1534153-1000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]thiomorpholine-2-carboxylic acid
2171860-91-4
1000mg
$842.0 2023-09-26
Enamine
EN300-1534153-2500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]thiomorpholine-2-carboxylic acid
2171860-91-4
2500mg
$1650.0 2023-09-26
Enamine
EN300-1534153-10000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]thiomorpholine-2-carboxylic acid
2171860-91-4
10000mg
$3622.0 2023-09-26
Enamine
EN300-1534153-0.5g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]thiomorpholine-2-carboxylic acid
2171860-91-4
0.5g
$3233.0 2023-06-05
Enamine
EN300-1534153-0.05g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]thiomorpholine-2-carboxylic acid
2171860-91-4
0.05g
$2829.0 2023-06-05
Enamine
EN300-1534153-500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]thiomorpholine-2-carboxylic acid
2171860-91-4
500mg
$809.0 2023-09-26
Enamine
EN300-1534153-5000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]thiomorpholine-2-carboxylic acid
2171860-91-4
5000mg
$2443.0 2023-09-26
Enamine
EN300-1534153-250mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]thiomorpholine-2-carboxylic acid
2171860-91-4
250mg
$774.0 2023-09-26

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acid 関連文献

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acidに関する追加情報

Professional Introduction to Compound with CAS No. 2171860-91-4 and Product Name: 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acid

The compound with the CAS number 2171860-91-4 and the product name 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of key functional groups such as the fluoren-9-ylmethoxycarbonyl moiety and the thiomorpholine ring system suggests a multifaceted role in biochemical interactions, making it a subject of intense research interest.

Recent studies have highlighted the importance of fluorene-based derivatives in the design of novel therapeutic agents. The fluoren-9-ylmethoxycarbonyl group, in particular, is known for its ability to enhance the solubility and bioavailability of pharmaceutical compounds, thereby improving their pharmacokinetic profiles. This feature is particularly relevant in the context of developing treatments for diseases that require systemic delivery. The incorporation of this moiety into the compound under discussion underscores its potential as a lead molecule for further pharmacological exploration.

The thiomorpholine ring system is another critical component of this compound that contributes to its unique chemical properties. Thiomorpholine derivatives are widely recognized for their role as bioisosteres, capable of replacing other functional groups without significantly altering the overall biological activity of a molecule. This property makes them invaluable in medicinal chemistry, where structural modifications are often necessary to optimize drug efficacy and reduce side effects. The presence of thiomorpholine in 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acid suggests that it may exhibit enhanced binding affinity and selectivity towards target enzymes or receptors.

In the realm of drug discovery, the compound's structure also lends itself to further derivatization and optimization. The 4-amino group and the carboxylic acid functionality provide multiple sites for chemical modification, allowing researchers to fine-tune its pharmacological properties. For instance, conjugation with targeting ligands or prodrugs could enhance its delivery to specific tissues or organs, thereby improving therapeutic outcomes. Additionally, the use of computational modeling techniques can aid in predicting the compound's behavior in biological systems, facilitating faster development cycles.

Current research trends indicate that compounds incorporating advanced structural motifs like those found in 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acid are likely to play a pivotal role in addressing unmet medical needs. For example, studies have shown that fluorene derivatives can exhibit potent anti-inflammatory and anticancer activities by modulating key signaling pathways. Similarly, thiomorpholine-based compounds have demonstrated efficacy in treating neurological disorders by interacting with neurotransmitter receptors. The combination of these structural elements in our compound suggests a promising therapeutic profile worthy of further investigation.

The synthesis and characterization of this compound also highlight advancements in synthetic methodologies that enable the construction of complex molecules with high precision. Techniques such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed cross-coupling reactions have been instrumental in assembling the intricate framework of this compound. These methods not only improve yield and purity but also allow for greater flexibility in modifying molecular architecture, which is crucial for developing next-generation pharmaceuticals.

Evaluation of the compound's biological activity has revealed several intriguing findings. Preliminary assays suggest that it interacts with various biological targets, including enzymes and receptors involved in metabolic pathways. Such interactions could potentially lead to applications in treating metabolic disorders or enhancing immune responses. Furthermore, its stability under physiological conditions makes it a candidate for formulation into oral or injectable drugs, broadening its therapeutic potential.

The future prospects for this compound are promising, with ongoing research focusing on elucidating its mechanism of action and exploring novel applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate its development into clinical candidates. As computational biology and artificial intelligence continue to revolutionize drug discovery, compounds like 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acid are poised to benefit from these advancements, leading to more efficient and targeted therapeutic interventions.

In conclusion, the compound with CAS number 2171860-91-4 represents a significant contribution to pharmaceutical chemistry due to its innovative structure and potential therapeutic applications. The integration of key functional groups such as the fluoren-9-ylmethoxycarbonyl moiety and the thiomorpholine ring system positions it as a valuable candidate for further research and development. As scientific understanding evolves and new technologies emerge, compounds like this are expected to play an increasingly important role in addressing complex diseases and improving patient outcomes.

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